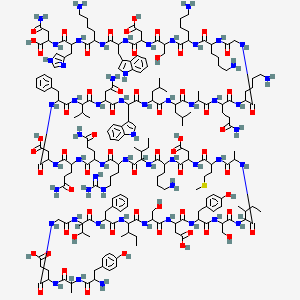
(-)-5-Ethyl-5-phenylhydantoin
Vue d'ensemble
Description
(-)-5-Ethyl-5-phenylhydantoin, also known as 5-ethyl-5-phenylhydantoin (EPH), is an organic compound that is widely used in scientific research due to its unique properties. EPH is a derivative of hydantoin, which is an important intermediate in the synthesis of pharmaceuticals and other compounds. EPH has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is used as a reagent in the synthesis of a variety of compounds, including drugs, and has been used in a number of scientific studies.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
®-(-)-Nirvanol, also known as R-(-)-N-Desmethyl Mephenytoin, is used in pharmacokinetic studies to understand drug metabolism and disposition. Research has shown significant stereoselective metabolism of its enantiomers, which is crucial for developing personalized medication dosages .
Anticonvulsant Research
As a hydantoin derivative, (-)-Nirvanol is studied for its anticonvulsant properties. It’s used in the research of epilepsy treatment, particularly for controlling partial seizures. The compound’s efficacy and safety profile are evaluated against other anticonvulsants .
Enzyme Inhibition Analysis
This compound serves as a selective inhibitor in studies involving Cytochrome P450 enzymes, which play a vital role in drug metabolism. Understanding its inhibitory effects helps in predicting drug-drug interactions and adverse effects .
Neuropharmacological Applications
In neuropharmacology, ®-5-Ethyl-5-phenylimidazolidine-2,4-dione is used to investigate the mechanisms underlying neuronal excitability and inhibition. Its impact on sodium channels and synaptic transmission is of particular interest for developing new neurological therapeutics .
Genetic Polymorphism Research
®-(-)-Nirvanol is pivotal in studying genetic polymorphisms affecting drug metabolism. It helps in identifying poor and extensive metabolizer phenotypes, which is essential for understanding individual variations in drug response .
Chemical Synthesis and Chirality
The compound’s chiral nature makes it a subject of research in chemical synthesis. Studies focus on synthesizing enantiomerically pure forms of the compound, which is important for the development of chirally pure pharmaceuticals .
Propriétés
IUPAC Name |
(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318028 | |
| Record name | (-)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-5-Ethyl-5-phenylhydantoin | |
CAS RN |
65567-32-0 | |
| Record name | (-)-Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Nirvanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the primary metabolic pathway of (-)-5-ethyl-5-phenylhydantoin in humans?
A1: Research indicates that (-)-5-ethyl-5-phenylhydantoin undergoes stereoselective aromatic hydroxylation, primarily to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH) in humans. [] This metabolic pathway is under pharmacogenetic control, specifically influenced by the individual's ability to metabolize mephenytoin. []
Q2: How does the metabolism of (-)-5-ethyl-5-phenylhydantoin differ from that of its racemic mixture, Nirvanol?
A2: While (-)-5-ethyl-5-phenylhydantoin undergoes minimal metabolism, Nirvanol, the racemic mixture, exhibits more extensive metabolism. [] This difference highlights the importance of stereochemistry in drug metabolism.
Q3: Does ethanol consumption impact the metabolism of mephenytoin, and consequently, the formation of (-)-5-ethyl-5-phenylhydantoin?
A3: Studies in dogs indicate that acute ethanol intoxication can significantly increase the systemic availability of orally administered mephenytoin. [] This increase is attributed to reduced presystemic elimination and a decrease in the formation of metabolites, including (-)-5-ethyl-5-phenylhydantoin (Nirvanol) and 4-hydroxymephenytoin. []
Q4: Is there evidence suggesting a link between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans?
A4: Research suggests a strong correlation between the metabolism of (-)-5-ethyl-5-phenylhydantoin and mephenytoin in humans. Studies indicate that individuals classified as poor metabolizers of mephenytoin also exhibit minimal metabolism of (-)-5-ethyl-5-phenylhydantoin, primarily excreting it unchanged in urine. [] This observation points towards a shared metabolic pathway, likely involving the cytochrome P450 enzyme, CYP2C19. []
Q5: Are there any specific structural modifications that enhance the activity of 5-ethyl-5-phenylhydantoin derivatives against certain seizure types?
A6: Yes, research shows that 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrate good activity against maximal electroshock seizures. [] Additionally, 3-methoxymethyl-5-ethyl-5-phenylhydantoin displays efficacy against both maximal electroshock and pentylenetetrazole-induced seizures. []
Q6: What analytical techniques are commonly employed to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples?
A7: Gas chromatography (GC) [, , , , ] and liquid chromatography (LC), often coupled with mass spectrometry (MS) [, , , ], are commonly used to quantify (-)-5-ethyl-5-phenylhydantoin and its metabolites in biological samples like plasma and urine. These techniques allow for sensitive and specific detection of the compound and its metabolites.
Q7: What are some challenges in the analysis of (-)-5-ethyl-5-phenylhydantoin and its metabolites, and how are they addressed?
A8: Accurately quantifying (-)-5-ethyl-5-phenylhydantoin and its metabolites can be challenging due to their relatively low concentrations in biological matrices and potential interferences from other compounds. To address these challenges, researchers employ various sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate and concentrate the analytes of interest. [, , ]
Q8: What is "Nirvanol disease", and why is it relevant to the study of (-)-5-ethyl-5-phenylhydantoin?
A9: "Nirvanol disease" refers to a syndrome characterized by fever, rash, and eosinophilia that was observed in patients treated with Nirvanol, the racemic mixture of 5-ethyl-5-phenylhydantoin. [, , , , , ] This adverse effect, primarily attributed to the (-)-enantiomer, led to the discontinuation of Nirvanol as a therapeutic agent.
Q9: Despite its toxicity, why is (-)-5-ethyl-5-phenylhydantoin still relevant in contemporary research?
A10: Despite its past association with toxicity, (-)-5-ethyl-5-phenylhydantoin remains a valuable tool in research, particularly in the field of pharmacogenetics. Its use as a probe drug helps elucidate the genetic polymorphism of drug-metabolizing enzymes, specifically CYP2C19. [, ] This information contributes to a better understanding of interindividual variations in drug response and personalized medicine approaches.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

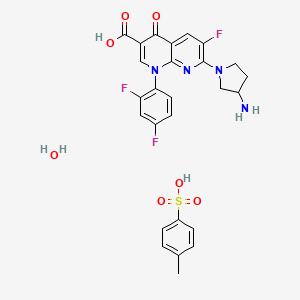
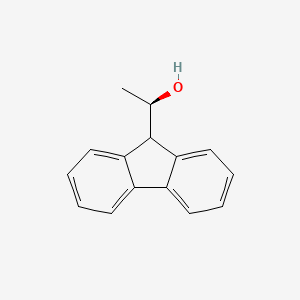
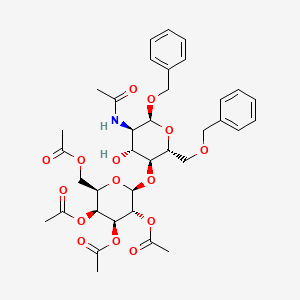
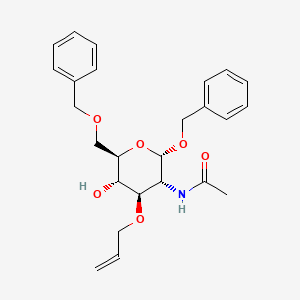


![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

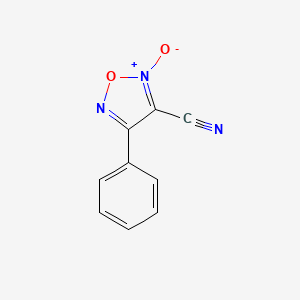
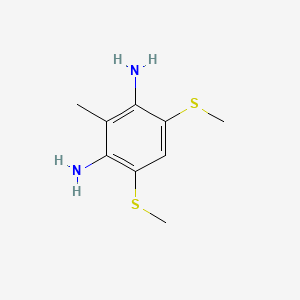


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
